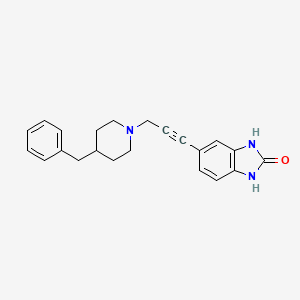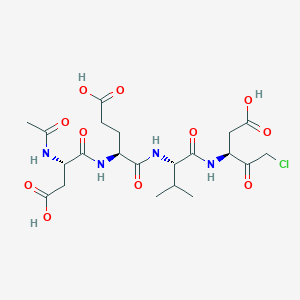
Caspase-3 抑制剂 III
描述
乙酰-DEVD-CMK 是一种基于肽的抑制剂,可不可逆地靶向 caspase-3 及相关 caspase。它通过抑制这些酶在调节细胞凋亡(程序性细胞死亡)中起着至关重要的作用。该化合物的全称为 N-乙酰-天冬氨酸-谷氨酸-缬氨酸-天冬氨酸-氯甲基酮。
科学研究应用
作用机制
乙酰-DEVD-CMK 通过共价结合到 caspase 的活性位点来抑制 caspase。这阻止了下游凋亡信号传导和细胞死亡。该化合物的分子靶标是参与细胞凋亡途径的 caspase。
生化分析
Biochemical Properties
Ac-DEVD-CMK is a peptide-based inhibitor that specifically targets caspase-3 . It also inhibits other caspases including caspase-6, -7, -8, and -10 . The compound binds directly to the catalytic domains of these enzymes, thereby inhibiting their activity . The nature of these interactions is irreversible, making Ac-DEVD-CMK a potent inhibitor of these caspases .
Cellular Effects
Ac-DEVD-CMK has been shown to have significant effects on various types of cells and cellular processes. For instance, it partially blocks apoptosis in lymphoma cells and inhibits the activation of caspase-3 induced by SIN-1 in neurons . It also interferes with proinsulin conversion in preconditioned islets, reducing their potency to cure diabetic mice .
Molecular Mechanism
The molecular mechanism of Ac-DEVD-CMK involves its binding to the catalytic domains of caspase-3 and other caspases, thereby inhibiting their activity . This inhibition prevents the downstream activation of PARP and GSDME, protecting cells from both apoptotic and pyroptotic cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Ac-DEVD-CMK has been shown to block neurotoxicity at 24 hours after 1 hour of SIN-1 exposure . It also protected against neurotoxicity at 24 hours after 90 minutes of zinc exposure .
Dosage Effects in Animal Models
In animal models, Ac-DEVD-CMK has been shown to significantly alleviate liver injury in a mouse model of bile duct ligation, which mimics intrahepatic cholestasis-related acute hepatic failure .
Transport and Distribution
It is known that Ac-DEVD-CMK is a cell-permeable compound , suggesting that it can freely diffuse across cell membranes.
Subcellular Localization
Given that it targets caspases, which are typically located in the cytoplasm, it is likely that Ac-DEVD-CMK also localizes to the cytoplasm where it can exert its inhibitory effects .
准备方法
合成路线:
乙酰-DEVD-CMK 可以使用固相肽合成 (SPPS) 方法合成。以下步骤概述了该过程:
树脂活化: N 端氨基酸 (N-乙酰-天冬氨酸) 连接到固体载体树脂上。
偶联反应: 使用适当的偶联试剂(例如,HBTU、HOBt)依次添加剩余的氨基酸(谷氨酸、缬氨酸、天冬氨酸)。
脱保护和裂解: 去除保护基团(乙酰基和叔丁氧羰基),并将肽从树脂上裂解下来。
氯甲基化: 用氯甲基酮 (CMK) 与肽反应形成乙酰-DEVD-CMK。
工业生产:
虽然乙酰-DEVD-CMK 主要用于研究目的,但由于其应用专业性,它并未在工业规模上生产。
化学反应分析
乙酰-DEVD-CMK 与 caspase 相互作用,特别是 caspase-3、-6、-7、-8 和 -10。这些酶在细胞凋亡中起着至关重要的作用。常见的反应包括:
抑制: 乙酰-DEVD-CMK 不可逆地与 caspase 的活性位点结合,阻止其活化。
底物模拟: 肽结构模拟 caspase 的天然底物,使其能够竞争性地抑制其活性。
相似化合物的比较
乙酰-DEVD-CMK 属于一类 caspase 抑制剂。其他相关化合物包括:
乙酰-DEVD-CHO: 另一种具有类似功能的 caspase-3 抑制剂.
IDB (3,20-二苯甲酸酯): 诱导细胞凋亡,可被乙酰-DEVD-CMK 抑制.
属性
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOUPFYBMVFLD-RSLFNQERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ac-DEVD-CMK (N-acetyl-Asp-Glu-Val-Asp-chloromethyl ketone) acts as a potent and irreversible inhibitor of caspase-3. It mimics the natural substrate of caspase-3 and binds irreversibly to the active site of the enzyme, preventing further enzymatic activity. [, , , ]
A: Apoptosis, or programmed cell death, involves a cascade of events, with caspases playing a central role. Ac-DEVD-CMK, by inhibiting caspase-3, disrupts this pathway, effectively preventing the execution phase of apoptosis in various cell types and disease models. [, , , , , , , , , , ]
A: The molecular formula for Ac-DEVD-CMK is C23H34ClN5O11, and its molecular weight is 591.98 g/mol. []
A: The Asp-Glu-Val-Asp (DEVD) tetrapeptide sequence is crucial for the inhibitory activity of Ac-DEVD-CMK. Modifications to this sequence can significantly impact its potency and selectivity for caspase-3. [, , , ]
A: While Ac-DEVD-CMK is a potent caspase-3 inhibitor, cells may develop resistance through various mechanisms. These could include upregulation of alternative apoptotic pathways, mutations in the caspase-3 gene, or decreased cellular uptake of the inhibitor. [, , ]
A: Yes, Ac-DEVD-CMK has demonstrably reduced apoptosis in various in vitro models, including primary cultures of rat hippocampal neurons subjected to hypoxia/reoxygenation, [] Balb/c mouse models of pemphigus, [, , ] and human cholangiocarcinoma cell lines treated with TNF-alpha and triptolide. []
A: Detailed toxicological data on Ac-DEVD-CMK is not available in the provided research. As with any research compound, careful consideration should be given to potential toxicity and safety concerns. []
A: Ac-DEVD-CMK demonstrates greater selectivity for caspase-3 compared to broader-spectrum caspase inhibitors like z-VAD-fmk and Bok-D-fmk. [, ]
A: Computational chemistry techniques like molecular modeling and simulations can be used to study the interaction of Ac-DEVD-CMK with caspase-3 at a molecular level, aiding in the design of potentially more potent and selective inhibitors. []
A: Various analytical techniques like Western blotting, immunohistochemistry, in situ hybridization, and enzymatic assays have been used to assess caspase-3 activity, expression levels, and the effects of Ac-DEVD-CMK in various studies. [, , , ]
ANone: Future research could focus on:
- Improving delivery and targeting of Ac-DEVD-CMK to specific cells or tissues. []
- Identifying reliable biomarkers to predict the efficacy of Ac-DEVD-CMK in different disease models. []
- Investigating its potential in combination therapies, particularly with other anticancer agents. []
- Exploring alternative delivery systems and formulation strategies to enhance its stability and bioavailability. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



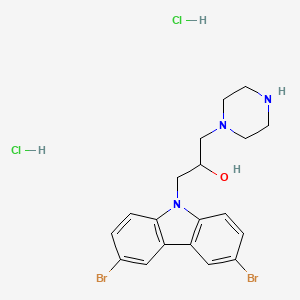
![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1662307.png)
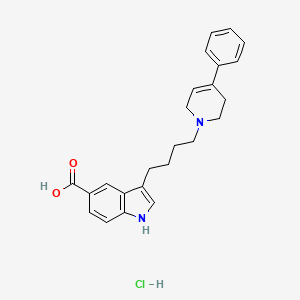
![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B1662309.png)
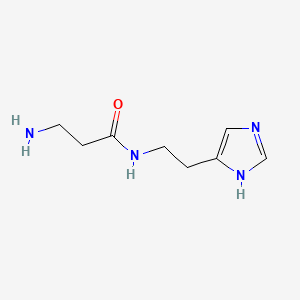
![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)
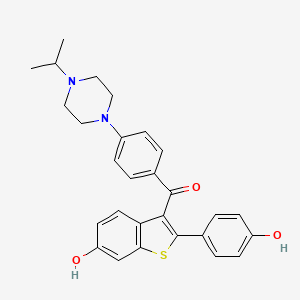
![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride](/img/structure/B1662317.png)

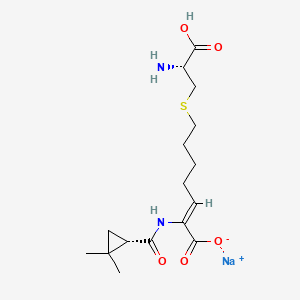
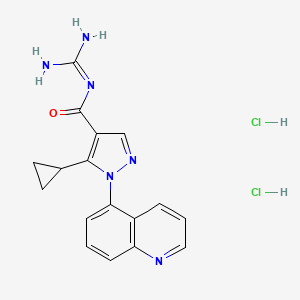
![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)
